molecular formula C12H17NO3 B5770786 2-methoxy-5-(4-morpholinylmethyl)phenol

2-methoxy-5-(4-morpholinylmethyl)phenol

Cat. No. B5770786
M. Wt: 223.27 g/mol
InChI Key: TVZOHZJSVOFGHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-5-(4-morpholinylmethyl)phenol, also known as CGP 12177, is a selective β-adrenergic receptor antagonist. It is widely used in scientific research to study the physiological and biochemical effects of β-adrenergic receptors.

Mechanism of Action

2-methoxy-5-(4-morpholinylmethyl)phenol 12177 is a selective β-adrenergic receptor antagonist that binds to the β-adrenergic receptor and blocks the binding of endogenous agonists such as epinephrine and norepinephrine. This results in a decrease in the activity of the sympathetic nervous system, which is responsible for the fight or flight response. 2-methoxy-5-(4-morpholinylmethyl)phenol 12177 has a higher affinity for the β1-adrenergic receptor subtype than the β2-adrenergic receptor subtype.
Biochemical and Physiological Effects:
2-methoxy-5-(4-morpholinylmethyl)phenol 12177 has a variety of biochemical and physiological effects. It has been shown to decrease heart rate, cardiac output, and blood pressure in animal studies. It also decreases lipolysis and glucose production in adipose tissue and liver, respectively. 2-methoxy-5-(4-morpholinylmethyl)phenol 12177 has been shown to have an anti-inflammatory effect in animal models of inflammation. It has also been shown to have a protective effect on the heart in animal models of myocardial infarction.

Advantages and Limitations for Lab Experiments

One advantage of using 2-methoxy-5-(4-morpholinylmethyl)phenol 12177 in lab experiments is its high selectivity for the β1-adrenergic receptor subtype. This allows for the specific investigation of the physiological and biochemical effects of β1-adrenergic receptor activation. However, one limitation of using 2-methoxy-5-(4-morpholinylmethyl)phenol 12177 is its low solubility in water, which can make it difficult to prepare solutions for experiments.

Future Directions

There are several future directions for the study of 2-methoxy-5-(4-morpholinylmethyl)phenol 12177. One direction is the investigation of the role of β1-adrenergic receptors in the development and progression of cardiovascular disease. Another direction is the development of more selective and potent β-adrenergic receptor antagonists for use in clinical applications. Additionally, the use of 2-methoxy-5-(4-morpholinylmethyl)phenol 12177 in combination with other drugs to treat various diseases should be explored.

Synthesis Methods

The synthesis of 2-methoxy-5-(4-morpholinylmethyl)phenol 12177 involves the reaction of 2-methoxy-5-nitrophenol with 4-(2-chloroethyl)morpholine in the presence of a palladium catalyst. The resulting intermediate is then reduced to 2-methoxy-5-(4-morpholinylmethyl)phenol 12177 using hydrogen gas and a palladium catalyst. The final product is purified by recrystallization.

Scientific Research Applications

2-methoxy-5-(4-morpholinylmethyl)phenol 12177 is widely used in scientific research to study the physiological and biochemical effects of β-adrenergic receptors. It is used as a radioligand in binding studies to determine the affinity and density of β-adrenergic receptors in various tissues. It is also used in functional studies to investigate the mechanism of action of β-adrenergic receptors.

properties

IUPAC Name

2-methoxy-5-(morpholin-4-ylmethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-15-12-3-2-10(8-11(12)14)9-13-4-6-16-7-5-13/h2-3,8,14H,4-7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVZOHZJSVOFGHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCOCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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